6-Bromo-6-heptenoic acid

Beschreibung

Contextualization within Halogenated Alkenoic Acid Chemistry

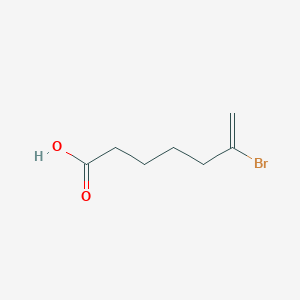

6-Bromo-6-heptenoic acid, with the chemical formula C₇H₁₁BrO₂, is a bifunctional organic molecule. bldpharm.comnih.gov It incorporates a carboxylic acid group and a vinyl bromide moiety, classifying it as a halogenated alkenoic acid. The presence of both a nucleophilic/acidic center (the carboxylic acid) and an electrophilic/functionalizable center (the carbon-bromine bond at an unsaturated carbon) imparts a versatile chemical reactivity to the molecule. This dual functionality is a hallmark of many valuable intermediates in organic synthesis.

The general structure of ω-halogenated alkenoic acids allows for a variety of chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction, while the vinyl halide can participate in cross-coupling reactions, nucleophilic substitutions, or radical additions.

Academic Significance and Research Trajectory of Unsaturated Halogenated Carboxylic Acids

Unsaturated halogenated carboxylic acids are of significant interest to the scientific community due to their utility as synthetic intermediates. These compounds serve as precursors for a wide array of more complex molecules, finding applications in medicinal chemistry and materials science. ontosight.ai The ability to introduce a halogen at a specific position in an unsaturated carbon chain provides a handle for further chemical modifications, making them valuable synthons.

The research trajectory in this field has often focused on the development of new synthetic methods for the preparation of these compounds and the exploration of their subsequent chemical transformations. For instance, the development of catalytic methods for halolactonization and halodecarboxylation has been a significant area of investigation. acs.orgrsc.org These reactions allow for the stereoselective and regioselective synthesis of various halogenated lactones and alkenes from unsaturated carboxylic acids.

Historical Development of Synthetic and Mechanistic Studies Relevant to Bromoalkenoic Acids

The synthesis of bromoalkenoic acids has evolved over time, with several key methodologies being developed. One of the classical methods for introducing a bromine atom is through the Hunsdiecker reaction and its modifications, which involve the decarboxylative halogenation of the silver salt of a carboxylic acid. google.com

More contemporary methods often involve the direct bromination of unsaturated acids or the ring-opening of lactones. For example, the synthesis of various ω-bromoalkyl carboxylic acids has been achieved through the oxidation of cyclic ketones to form ω-hydroxyalkyl carboxylic acids, followed by the substitution of the hydroxyl group with bromine. gigvvy.com

Mechanistic studies have also been crucial in understanding and optimizing these synthetic routes. For instance, investigations into the mechanism of halolactonization have revealed the potential for both two-step ionic pathways and concerted mechanisms, depending on the reaction conditions and the structure of the substrate. researchgate.net These studies are vital for controlling the stereochemical outcome of such reactions. While no specific mechanistic studies for this compound are readily available, the principles derived from studies on similar molecules would be applicable.

Chemical and Physical Properties

Below is a table summarizing some of the known properties of this compound and its non-brominated counterpart, 6-heptenoic acid, for comparison.

| Property | This compound | 6-Heptenoic Acid |

| Molecular Formula | C₇H₁₁BrO₂ bldpharm.com | C₇H₁₂O₂ ontosight.ai |

| Molecular Weight | 207.06 g/mol | 128.17 g/mol ontosight.ai |

| CAS Number | 732248-47-4 bldpharm.com | 1119-60-4 ontosight.ai |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYGQNLNJBTATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641252 | |

| Record name | 6-Bromohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-47-4 | |

| Record name | 6-Bromohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 6 Heptenoic Acid and Analogues

Synthesis via Precursor Transformation

An alternative and often more controlled approach involves the synthesis of 6-bromo-6-heptenoic acid from various precursor molecules through multi-step sequences.

A highly viable strategy for the synthesis of this compound involves starting with a related precursor such as 6-heptynoic acid. google.com The terminal alkyne provides a functional handle for the regioselective introduction of bromine. This multi-step synthesis would typically involve the protection of the carboxylic acid, followed by the hydrobromination of the alkyne, and subsequent deprotection.

The key step is the hydrobromination of the terminal alkyne. To achieve the desired 6-bromo isomer, an anti-Markovnikov addition is necessary. This can be accomplished through a radical-mediated reaction, often initiated by peroxides in the presence of hydrogen bromide (HBr). This directs the bromine atom to the terminal carbon (C-6), leading to the desired vinyl bromide structure.

Table 2: Proposed Synthetic Route from 6-Heptynoic Acid

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Esterification | CH₃OH, H⁺ (cat.) | Protect the carboxylic acid group to prevent interference in the subsequent step. |

| 2 | Hydrobromination | HBr, Peroxides (e.g., AIBN) | Perform anti-Markovnikov addition of HBr across the triple bond to install bromine at the C-6 position. |

Another synthetic pathway could involve the transformation of other halogenated acids. For example, 6,7-dibromoheptanoic acid, which can be synthesized by the direct addition of bromine to 6-heptenoic acid, could serve as a precursor. A controlled, base-induced elimination of one equivalent of HBr could potentially form the double bond at the desired position. The success of this approach would depend heavily on the regioselectivity of the elimination reaction, which can be influenced by the choice of base and reaction conditions.

Additionally, methods exist for the synthesis of carboxylic acids from 1,1-dibromoalkenes, suggesting the possibility of constructing the carbon skeleton with the halogen in place before forming the acid functionality. bohrium.com

The synthesis of ω-bromoalkanoic acids, which are important structural analogues, can be efficiently achieved from cyclic ketones. gigvvy.com This methodology involves an initial ring-opening oxidation of the ketone, followed by the substitution of a resulting hydroxyl group with bromine. gigvvy.com

A common approach is the Baeyer-Villiger oxidation of a cyclic ketone (e.g., cycloheptanone) to produce a lactone (e.g., ε-caprolactone). This lactone can then be hydrolyzed to form the corresponding ω-hydroxyalkanoic acid. The terminal hydroxyl group is subsequently substituted by bromine, typically using a reagent like hydrobromic acid (HBr). This route provides a reliable method for producing saturated ω-bromo acids. gigvvy.com A patented method, for instance, describes the synthesis of high-purity 6-bromohexanoic acid by reacting ε-caprolactone with dry hydrogen bromide gas. google.com

Table 3: Synthesis of ω-Bromoalkanoic Acids from Cyclic Ketones

| Starting Cyclic Ketone | Intermediate Hydroxy Acid | Final ω-Bromoalkanoic Acid |

|---|---|---|

| Cyclopentanone | 5-Hydroxypentanoic acid | 5-Bromopentanoic acid |

| Cyclohexanone | 6-Hydroxyhexanoic acid | 6-Bromohexanoic acid google.com |

This strategy highlights the utility of readily available cyclic precursors in the synthesis of various halogenated fatty acid analogues.

Stereoselective and Enantioselective Synthesis

The introduction of chirality into the structure of this compound and its analogues is a critical aspect of their synthesis, particularly for applications where specific stereoisomers are required. Methodologies to achieve this stereocontrol include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations. These approaches aim to selectively produce one enantiomer or diastereomer over others, leading to optically active products.

Chiral Auxiliary and Catalytic Systems in Asymmetric Bromoalkenoic Acid Synthesis

Asymmetric synthesis is a cornerstone for producing enantiomerically pure compounds. This is often achieved by using chiral auxiliaries, which are optically active compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. youtube.com Once the desired stereocenter is set, the auxiliary can be removed and ideally recycled. Common chiral auxiliaries are derived from naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates. For instance, oxazolidinones, popularized by David Evans, can be used to direct stereoselective reactions such as alkylations on an acyl substrate. In the context of bromoalkenoic acids, a chiral auxiliary attached to the carboxylic acid functional group could control the stereochemistry of bromine addition to the double bond or a substitution reaction at a prochiral center.

Another powerful strategy is the use of asymmetric catalysis, where a small amount of a chiral catalyst creates a chiral environment for the reaction, leading to a large quantity of an enantiomerically enriched product. For the synthesis of chiral bromoalkenoic acids, this can involve catalytic enantioselective bromination or related transformations. A notable development is the use of bifunctional catalysts. For example, a catalyst derived from BINOL has been shown to promote highly enantioselective bromolactonizations of various unsaturated acids. nih.gov These catalysts can activate both the substrate and the brominating agent, facilitating a stereoselective ring-closure and creating a stereogenic carbon-bromine bond with high enantioselectivity. nih.gov The success of these reactions often depends on the structure of the substrate; for instance, 5-alkyl-4(Z)-pentenoic acids undergo these catalytic bromolactonizations to yield lactones with a newly formed C-Br stereocenter in high enantiomeric ratios. nih.gov

The table below summarizes findings from a study on bifunctional catalysis in enantioselective bromolactonization.

| Substrate | Product Type | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 4-Aryl-4-pentenoic acid | γ-lactone | High | High |

| 5-Aryl-4-pentenoic acid | δ-lactone | High | High |

| 5-Alkyl-4(Z)-pentenoic acid | γ-lactone (via 5-exo cyclization) | Good | High |

Enantioselective Lactonization Precedents Involving Related Heptenoic Acid Esters

Enantioselective halolactonization is a well-established and valuable method for synthesizing chiral lactones, which can serve as precursors to chiral acids or other functionalized molecules. acs.org This strategy involves the reaction of an unsaturated carboxylic acid or ester with a halogen source, leading to a cyclization event that incorporates the halogen and forms a lactone ring. When conducted under asymmetric conditions, this reaction can produce enantiomerically enriched products.

A relevant precedent involves the asymmetrically induced bromolactonization of esters derived from 3,3,6-trimethyl-4(E)-heptenoic acid. researchgate.netepa.gov In this study, the acid was first converted into esters using various enantiomerically pure alcohols, such as (-)-menthol, (+)-menthol, and (-)-borneol, which acted as chiral auxiliaries. researchgate.netepa.gov The subsequent reaction with N-bromosuccinimide (NBS) as the bromine source induced cyclization. The stereochemical outcome of the lactonization was influenced by the choice of the chiral alcohol, with some favoring the formation of δ-lactones (six-membered rings) while others promoted γ-lactone (five-membered ring) formation. researchgate.netepa.gov For example, esters of menthol (B31143) and borneol tended to yield δ-lactones with modest enantiomeric excess. researchgate.net

The results from the enantioselective bromolactonization of 3,3,6-trimethyl-4(E)-heptenoic acid esters are detailed in the table below.

| Chiral Auxiliary (Alcohol) | Lactone Type Formed | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (-)-Menthol | δ-lactone | - | 13 |

| (+)-Menthol | δ-lactone | - | 11 |

| (-)-Borneol | δ-lactone | - | Moderate |

| (+)-Isomenthol | γ-lactone | - | Low |

| (-)-Isopinocampheol | γ-lactone | - | Low |

This approach demonstrates that the principles of chiral auxiliary-controlled halolactonization are applicable to heptenoic acid systems, providing a potential pathway to chiral bromo-lactones that can be subsequently hydrolyzed to the desired this compound enantiomer.

Enzymatic Approaches for Chiral Intermediates

Biocatalysis offers a highly selective and environmentally benign alternative for producing chiral molecules. doi.org Enzymes can perform reactions with high chemo-, regio-, and enantioselectivity under mild conditions. For the synthesis of chiral bromoalkenoic acids, enzymatic approaches can be applied in several ways, such as the kinetic resolution of a racemic intermediate or the asymmetric transformation of a prochiral substrate. doi.orgnih.gov

One of the most common methods is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are frequently used for this purpose, particularly for the resolution of racemic alcohols or esters. mdpi.com A relevant example is the kinetic resolution of α-haloacids. Specifically, lipases such as Candida antarctica lipase (B570770) B (Cal B) have been shown to resolve racemic 2-bromopropionic acid through selective esterification, allowing for the separation of the two enantiomers. manchester.ac.uk This strategy could be adapted to resolve racemic this compound or a suitable ester precursor.

Dynamic kinetic resolution (DKR) is an even more powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This often involves a combination of a lipase for the resolution step and a metal catalyst (e.g., based on Ruthenium) to facilitate the racemization of the starting material, such as a racemic alcohol intermediate. mdpi.com

Chemoenzymatic synthesis, which combines enzymatic steps with traditional chemical reactions, provides a versatile route to complex chiral molecules. researchgate.netdergipark.org.tr For instance, a prochiral ketone could be asymmetrically reduced by a ketoreductase enzyme to yield a chiral alcohol. This alcohol could then be used in subsequent chemical steps to synthesize the target chiral bromo-acid. The microbial reduction of a bromoacetophenone derivative to the corresponding (R)-alcohol is an example of an enzymatic process that creates a chiral intermediate containing a halogen. nih.gov

Reactivity and Mechanistic Investigations of 6 Bromo 6 Heptenoic Acid

Halogen-Mediated Transformations

The presence of a bromine atom on an sp²-hybridized carbon dictates a distinct set of reaction pathways compared to its saturated alkyl halide counterparts. These transformations are centered around the carbon-bromine bond and the adjacent π-system.

Nucleophilic substitution at a vinylic center, such as in 6-Bromo-6-heptenoic acid, is notably challenging and proceeds through mechanisms distinct from the classical SN2 pathway. The SN2 mechanism is generally disfavored for vinylic halides due to the increased strength of the sp² C-Br bond and the steric hindrance presented by the double bond, which impedes the required backside attack by a nucleophile. libretexts.org

Alternative mechanisms become more relevant:

Addition-Elimination: A nucleophile can add to the double bond, forming a carbanionic intermediate. Subsequent elimination of the bromide ion regenerates the double bond with the nucleophile in its place.

Elimination-Addition: Under strong basic conditions, elimination of HBr could hypothetically lead to a transient alkyne, which is then attacked by a nucleophile.

Radical Nucleophilic Substitution (SRN1): This chain reaction involves the formation of a vinyl radical intermediate, which can then react with a nucleophile. acs.orgacs.org

SN1-like Reaction: Direct ionization to form a vinyl cation is highly energetic and generally unfavorable but can be facilitated by specific structural features or solvent conditions. slideshare.net

The viability of these pathways for this compound would depend heavily on the chosen nucleophile and reaction conditions.

Table 1: Comparison of Potential Nucleophilic Substitution Mechanisms at the Vinylic Bromine

| Mechanism | Intermediate | Key Requirements | Applicability to this compound |

|---|---|---|---|

| S |

Pentacoordinate transition state | Unhindered backside attack | Highly unlikely due to steric hindrance and sp² carbon. libretexts.org |

| Addition-Elimination | Carbanion | Strong nucleophile | Plausible, depends on nucleophile's ability to add to the alkene. |

| S |

Vinyl radical | Radical initiator (e.g., light, Fe²⁺) | Possible under specific radical-generating conditions. acs.org |

| SN1-like | Vinyl cation | Stabilizing groups, polar solvent | Unlikely without α-stabilizing substituents. slideshare.net |

The bromoalkene functional group can participate in radical chain reactions, particularly radical additions across the double bond. The most well-known example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. chemistrysteps.com

The mechanism proceeds via a radical chain process:

Initiation: Peroxides (ROOR) undergo homolytic cleavage upon heating or UV irradiation to form alkoxy radicals (RO•). libretexts.org These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com

Propagation:

The bromine radical adds to the terminal carbon (C-7) of the double bond. This regioselectivity is governed by the formation of the more stable secondary carbon radical at C-6. chemistrysteps.comlibretexts.org

The resulting carbon radical at C-6 abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical, which continues the chain.

Termination: The reaction ceases when two radical species combine.

This pathway leads to the formation of a 6,7-dibromoheptanoic acid, a distinct outcome from the electrophilic addition pathway.

Decarboxylative halogenation, historically known as the Hunsdiecker reaction, provides a synthetic route to organic halides from carboxylic acids. wikipedia.orgvedantu.com The classic reaction involves the treatment of a silver carboxylate with a halogen. wikipedia.orgbyjus.com The mechanism is believed to proceed through a radical chain pathway. organic-chemistry.org

The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite (B1234621) intermediate. vedantu.com

This intermediate undergoes homolytic cleavage of the weak O-Br bond to form a carboxyl radical and a bromine radical.

The carboxyl radical rapidly loses carbon dioxide (CO₂) to form an alkyl or vinyl radical.

This radical then abstracts a bromine atom from another acyl hypobromite molecule or reacts with a bromine radical to form the final bromo-product.

While highly effective for many aliphatic carboxylic acids, the application of Hunsdiecker-type reactions to α,β-unsaturated carboxylic acids can be problematic, often resulting in low yields. wikipedia.org However, modified procedures using reagents like N-halosuccinimide in combination with a catalyst have been developed to improve yields for the synthesis of β-halostyrenes and other vinyl halides. wikipedia.org Therefore, a dicarboxylic acid precursor could potentially be converted into this compound via a selective mono-decarboxylative halogenation process under such modified conditions.

Olefinic Reactivity and Cyclization Pathways

The terminal double bond in this compound is susceptible to attack by electrophiles and can participate in intramolecular reactions involving the distal carboxylic acid group.

Alkenes readily undergo electrophilic addition. In the case of this compound, an electrophile (E⁺) would add to the double bond to form a carbocationic intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.

The presence of both a nucleophilic carboxylic acid group and an internal double bond allows for the possibility of intramolecular cyclization to form lactones (cyclic esters). Such reactions are typically promoted by acid catalysts or the presence of an electrophilic halogen source (halolactonization).

In an acid-catalyzed process, protonation of the double bond would generate the carbocation at C-6, as discussed previously. This electrophilic center could then be trapped by the internal nucleophile—the carbonyl oxygen of the carboxylic acid. This would lead to the formation of a six-membered ring, a δ-lactone. Such 6-endo cyclizations are known to occur in related alkenoic acid systems. researchgate.net

Alternatively, in a halolactonization reaction, an electrophilic halogen species (e.g., from I₂ or N-bromosuccinimide) adds to the double bond to form a cyclic halonium ion intermediate. The carboxylic acid then acts as an intramolecular nucleophile, attacking one of the carbons of the former double bond to open the halonium ion ring. This process is typically highly stereoselective. For this compound, this would result in the formation of a halogenated δ-lactone. Studies on similar γ,δ-unsaturated acids have shown that such cyclizations can proceed efficiently. researchgate.net

Table 2: Potential Products from Reactions at the Olefinic Bond

| Reaction Type | Reagents | Key Intermediate | Predicted Major Product |

|---|---|---|---|

| Radical Addition | HBr, ROOR | Secondary radical at C-6 | 6,7-Dibromoheptanoic acid |

| Electrophilic Addition | HBr (no peroxides) | Secondary carbocation at C-6 | 6,6-Dibromoheptanoic acid |

| Acid-Catalyzed Lactonization | H⁺ (catalytic) | Secondary carbocation at C-6 | A δ-lactone (tetrahydropyran-2-one ring) |

| Halolactonization | I₂, NaHCO₃ | Iodonium ion | An iodo-substituted δ-lactone |

Ring Expansion Reactions of Related Bicyclic Systems

While direct ring expansion reactions of this compound are not extensively documented, its structure contains the necessary functionalities to serve as a precursor for the formation of bicyclic systems, which can subsequently undergo rearrangement and ring expansion. The presence of a terminal vinyl bromide and a carboxylic acid allows for various intramolecular cyclization strategies.

One potential pathway involves radical cyclization. The homologous 6-heptenyl radical is known to undergo cyclization, and similar principles can be applied here. wikipedia.org For instance, the generation of a radical at the C6 position, potentially via a tin-hydride mediated process, could initiate an intramolecular attack on a derivative of the carboxyl group, or a radical could be generated elsewhere in the chain to attack the vinyl bromide. More commonly, radical cyclization reactions are used to form five- and six-membered rings. wikipedia.org

A relevant synthetic strategy for forming related bicyclic systems is the intramolecular [2+2] cyclization of an α,β-unsaturated ketene (B1206846) intermediate. This process can be used to generate bicyclo[3.2.0]hept-3-en-6-ones from 3-hydroxy-6-alkenoic acids. orgsyn.org By analogy, if this compound were converted to a suitable ketene precursor, it could potentially undergo cyclization to form a bicyclo[3.2.0]heptanone derivative. These strained four-membered rings are susceptible to ring expansion reactions, often driven by the release of ring strain, to form more stable five- or six-membered rings. youtube.comyoutube.com

Furthermore, the synthesis of bicyclo[4.1.0]heptane scaffolds, which are structural isomers of potential cyclized products of this compound, has been achieved through various methods, including transition-metal catalysis and free radical-mediated cyclizations. researchgate.netnih.govrsc.org These methodologies highlight the chemical feasibility of transforming linear heptenoic acid derivatives into bicyclic structures primed for further transformations.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group that can undergo a wide range of transformations, allowing for the synthesis of numerous derivatives.

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common derivatives in organic synthesis. These reactions typically proceed without affecting the vinyl bromide functionality.

Esterification is commonly achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible and water is removed to drive it towards the product. youtube.com Alternatively, for base-sensitive substrates, esterification can be accomplished under basic conditions by first deprotonating the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. youtube.com

Amidation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by an amine. bohrium.comresearchgate.net

Below is a table summarizing potential esterification and amidation reactions.

| Reaction Type | Reagents | Product Name |

| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl 6-bromo-6-heptenoate |

| Esterification | Ethanol, H₂SO₄ (cat.) | Ethyl 6-bromo-6-heptenoate |

| Amidation | Ammonia, DCC | 6-Bromo-6-heptenamide |

| Amidation | Diethylamine, EDC | N,N-Diethyl-6-bromo-6-heptenamide |

The carboxyl group's carbon atom is in a high oxidation state and can be either reduced or undergo oxidative decarboxylation.

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting this compound to 6-bromo-6-hepten-1-ol. masterorganicchemistry.com The reaction proceeds via the addition of hydride ions to the carbonyl carbon. youtube.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. masterorganicchemistry.com

Oxidation: A key oxidative reaction for carboxylic acids is the Hunsdiecker reaction, which achieves an oxidative decarboxylation. wikipedia.orgbyjus.com In this reaction, the silver salt of the carboxylic acid is treated with bromine, resulting in the formation of an alkyl bromide with one fewer carbon atom. alfa-chemistry.comorganic-chemistry.org Applying this to this compound would yield 1,5-dibromo-1-hexene.

The following table outlines these transformations.

| Reaction Type | Reagents | Product Name |

| Reduction | 1. LiAlH₄, 2. H₂O | 6-Bromo-6-hepten-1-ol |

| Oxidative Decarboxylation | 1. AgNO₃, 2. Br₂ | 1,5-Dibromo-1-hexene |

Detailed Mechanistic Pathways of Key Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.

Mechanism of LiAlH₄ Reduction of a Carboxylic Acid:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion (H⁻) from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.

Coordination: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate.

Hydride Addition: A hydride ion is delivered from the aluminum to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an O-AlH₂ group to form an aldehyde.

Second Hydride Addition: The resulting aldehyde is immediately reduced by another equivalent of LiAlH₄. A hydride attacks the aldehyde's carbonyl carbon, forming a lithium alkoxide.

Protonation: An aqueous workup protonates the alkoxide to yield the final primary alcohol product. masterorganicchemistry.comyoutube.com

Mechanism of the Hunsdiecker Reaction: The Hunsdiecker reaction is understood to proceed via a radical chain mechanism. wikipedia.orgorganic-chemistry.org

Salt Formation: The carboxylic acid is first converted to its silver salt (silver 6-bromo-6-heptenoate) using a silver salt like silver(I) oxide.

Acyl Hypohalite Formation: The silver carboxylate reacts with elemental bromine to form an unstable acyl hypobromite intermediate and silver bromide precipitate. byjus.com

Initiation (Homolytic Cleavage): The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage, often initiated by heat or light, to form a carboxyl radical and a bromine radical. byjus.com

Propagation (Decarboxylation): The carboxyl radical rapidly loses a molecule of carbon dioxide (decarboxylates) to form an alkyl radical (the 5-bromo-5-hexenyl radical). wikipedia.org

Propagation (Halogen Abstraction): This alkyl radical then abstracts a bromine atom from another molecule of the acyl hypobromite intermediate, forming the final product (1,5-dibromo-1-hexene) and regenerating a carboxyl radical, which continues the chain. alfa-chemistry.com

Termination: The reaction terminates when radicals combine with each other.

Spectroscopic and Advanced Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For a definitive structural assignment of 6-Bromo-6-heptenoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons of the vinyl group, the methylene (B1212753) groups along the aliphatic chain, and the carboxylic acid proton. The chemical shifts (δ) would be influenced by the electronegativity of the bromine atom and the carboxylic acid group. The multiplicity of the signals (singlet, doublet, triplet, etc.) would arise from spin-spin coupling between neighboring protons, allowing for the establishment of the connectivity of the proton network.

Hypothetical ¹H NMR Data for this compound: (Note: This table is a representation of expected values and is not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~5.6 | Singlet | 1H | =CH (geminal to Br) |

| ~5.4 | Singlet | 1H | =CH (geminal to Br) |

| ~2.4 | Triplet | 2H | -CH₂-COOH |

| ~2.2 | Triplet | 2H | -CH₂-C= |

| ~1.7 | Multiplet | 2H | -CH₂- |

| ~1.5 | Multiplet | 2H | -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization (sp², sp³) and their electronic environment. For instance, the carbon of the carbonyl group would appear significantly downfield, while the sp² carbons of the double bond would be in the characteristic olefinic region. The carbon atom attached to the bromine would also exhibit a specific chemical shift.

Hypothetical ¹³C NMR Data for this compound: (Note: This table is a representation of expected values and is not based on experimental data.)

| Chemical Shift (ppm) | Assignment |

| ~180 | C=O |

| ~128 | C=CH₂ |

| ~120 | Br-C= |

| ~34 | -CH₂-COOH |

| ~32 | -CH₂- |

| ~28 | -CH₂- |

| ~24 | -CH₂- |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically separated by two or three bonds. This would confirm the connectivity of the methylene groups in the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the carbonyl carbon to the adjacent methylene group.

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental formula, confirming the presence of carbon, hydrogen, oxygen, and bromine atoms in the correct proportions. The distinct isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster for the molecular ion, providing a clear signature for the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. For this compound, MS/MS analysis would be expected to show characteristic fragmentation patterns, such as the loss of the carboxylic acid group, cleavage of the carbon-bromine bond, and fragmentation of the aliphatic chain. Analyzing these fragmentation pathways would provide further confirmation of the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for the qualitative analysis of organic compounds, providing valuable information about their functional groups and electronic transitions.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching, bending, or rotating of molecular bonds. For this compound, the presence of a carboxylic acid and a vinyl bromide functionality gives rise to a characteristic IR spectrum.

The carboxylic acid group is identifiable by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is also a strong and sharp absorption, expected to be found around 1710 cm⁻¹. The carbon-oxygen (C-O) single bond stretch will also be present, usually in the 1320-1210 cm⁻¹ range.

The vinyl bromide moiety also has distinct IR signals. The C=C double bond stretch is anticipated to absorb in the 1650-1600 cm⁻¹ region. The C-Br stretch will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range. Additionally, the C-H bonds of the alkene and the alkane chain will show stretching vibrations just above and below 3000 cm⁻¹, respectively.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300-2500 (broad) | Stretch |

| Carboxylic Acid C=O | ~1710 (strong, sharp) | Stretch |

| Carboxylic Acid C-O | 1320-1210 | Stretch |

| Alkene C=C | 1650-1600 | Stretch |

| Vinyl C-H | ~3080 | Stretch |

| Alkane C-H | <3000 | Stretch |

| Carbon-Bromine C-Br | 600-500 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the primary chromophores are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the carboxylic acid. The isolated C=C bond typically undergoes a π → π* transition, with a λmax around 170-190 nm. The carbonyl group exhibits two potential transitions: a π → π* transition at a similar wavelength to the C=C bond and a weaker, longer wavelength n → π* transition, which is often observed between 270-300 nm. The presence of the bromine atom, a halogen, may cause a slight bathochromic (red) shift in the λmax values.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| C=C | π → π | ~170-190 |

| C=O | n → π | ~270-300 (weak) |

| C=O | π → π* | ~180-200 |

It is important to note that the exact absorption maxima can be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, derivatives of this compound can be synthesized to facilitate crystallization and subsequent structural analysis.

The process involves directing a beam of X-rays onto a single crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of all atoms (excluding hydrogen, which is often difficult to locate) can be determined, providing highly accurate bond lengths, bond angles, and torsional angles.

For a derivative of this compound, X-ray crystallography could confirm the geometry of the double bond, the conformation of the heptenoic acid chain, and the intermolecular interactions, such as hydrogen bonding between carboxylic acid groups, in the solid state. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsional Angles (°) | The dihedral angles that define the conformation of the molecule. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of a molecule. For 6-bromo-6-heptenoic acid, these calculations would elucidate bond lengths, bond angles, and dihedral angles, providing insight into the molecule's preferred spatial arrangement.

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed for geometry optimization. nepjol.info For a molecule like this compound, a basis set such as 6-311++G(d,p) would typically be used to accurately account for the electronic structure. aip.org The geometry optimization process seeks to find the lowest energy conformation of the molecule.

The vinyl bromide moiety is a key structural feature of this compound. Computational studies on vinyl bromide using DFT have been shown to provide more accurate bond lengths and angles when compared to experimental values than HF methods. nepjol.info The optimized structure of the vinyl bromide portion of this compound would be expected to have C=C and C-Br bond lengths and bond angles consistent with these findings.

The flexible aliphatic chain of this compound allows for multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating around single bonds. ifes.edu.br This process identifies the lowest energy conformers, which are the most likely to be populated at room temperature. For the carboxylic acid group, both syn and anti conformations, referring to the orientation of the acidic proton relative to the carbonyl group, would be considered.

Table 1: Predicted Geometrical Parameters for the Vinyl Bromide Moiety of this compound (Based on Analogous Compounds)

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| C=C Bond Length | 1.33 Å |

| C-Br Bond Length | 1.88 Å |

| C-C-Br Bond Angle | 121.5° |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a relevant reaction to model would be the electrophilic addition of a hydrogen halide (like HBr) across the double bond. libretexts.orglibretexts.org This type of reaction modeling helps to understand the energetics of the reaction, identify intermediates, and characterize the transition states that connect them. youtube.com

The reaction would likely proceed through a two-step mechanism. libretexts.org In the first step, the π electrons of the alkene attack the electrophilic hydrogen of HBr, leading to the formation of a carbocation intermediate. libretexts.org The stability of this carbocation is crucial in determining the regioselectivity of the reaction. For this compound, two possible carbocations could be formed. Computational modeling would determine which of these is more stable.

The transition state for each step of the reaction can be located on the potential energy surface. Transition state analysis involves calculating the vibrational frequencies of the transition state structure; a single imaginary frequency confirms that it is a true transition state. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Table 2: Hypothetical Energy Profile for the Hydrobromination of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State 1 | +15 |

| Carbocation Intermediate | +5 |

| Transition State 2 | +8 |

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational frequencies of the molecule's bonds. DFT calculations can predict these frequencies with a good degree of accuracy. For this compound, key vibrational modes would include:

O-H stretch: A broad band characteristic of the carboxylic acid, typically found in the range of 2500-3300 cm⁻¹. echemi.com

C=O stretch: A strong, sharp peak around 1700-1725 cm⁻¹. echemi.com

C=C stretch: A peak in the region of 1640-1680 cm⁻¹.

C-Br stretch: A peak in the lower frequency region, typically below 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts is a more complex computational task. github.iobohrium.com However, methods like GIAO (Gauge-Including Atomic Orbital) combined with DFT can provide reliable predictions of both ¹H and ¹³C chemical shifts. frontiersin.org The predicted chemical shifts for this compound would be compared to experimental spectra to aid in the assignment of peaks to specific protons and carbons in the molecule.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | O-H Stretch | ~3000 cm⁻¹ (broad) |

| IR | C=O Stretch | ~1710 cm⁻¹ |

| ¹H NMR | -COOH | 10-12 ppm |

| ¹³C NMR | -COOH | 175-185 ppm |

Structure-Reactivity Relationships from Computational Models

Computational models can be used to establish quantitative structure-activity relationships (QSAR), which correlate a molecule's structural or electronic properties with its reactivity or biological activity. drugdesign.orgnih.gov For a molecule like this compound, QSAR models could be developed to predict its reactivity in various chemical transformations or its potential biological effects. nih.gov

Key molecular descriptors that can be calculated and used in QSAR models include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap can provide insights into the molecule's kinetic stability. ijpsr.com

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Topological and Steric Descriptors: These parameters quantify aspects of the molecule's size, shape, and branching.

By developing a QSAR model based on a series of related bromoalkenoic acids, it would be possible to predict the reactivity of this compound without the need for extensive experimental testing. nih.govresearchgate.net For example, a QSAR model could predict the rate of its reaction with a particular nucleophile based on its calculated LUMO energy and other relevant descriptors.

Table 4: Calculated Molecular Descriptors for a Representative Bromoalkenoic Acid

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.5 eV |

Advanced Applications in Contemporary Organic Synthesis

Building Block in the Preparation of Complex Molecular Architectures

There is currently no substantial body of research demonstrating the use of 6-Bromo-6-heptenoic acid as a key building block in the synthesis of complex molecular architectures. While bromoalkenoic acids, in general, can serve as versatile synthons in organic chemistry, the specific utility of the vinyl bromide and carboxylic acid functionalities within the C7 framework of this compound for constructing intricate molecular scaffolds has not been extensively documented in peer-reviewed literature. The unique combination of a terminal vinyl bromide and a carboxylic acid offers potential for various coupling and functionalization reactions, but its application in the deliberate assembly of complex, multi-stereocenter molecules is not a prominent feature of published synthetic routes.

Role as an Intermediate in Total Synthesis Strategies

A review of total synthesis literature does not indicate that this compound has played a notable role as a key intermediate. The total synthesis of natural products often relies on strategic bond disconnections that lead to readily available or synthetically accessible starting materials and intermediates. While the structural motifs present in this compound could theoretically be incorporated into a retrosynthetic analysis, there are no prominent examples in the literature where this specific compound is a crucial precursor to a natural product or a complex target molecule. Synthetic chemists often have a wide array of alternative and more established intermediates at their disposal for the introduction of similar structural features.

Catalyst Development and Ligand Synthesis Utilizing Bromoalkenoic Acid Scaffolds

The use of this compound in the development of catalysts or as a scaffold for ligand synthesis is not an area with significant research findings. Ligand design for catalysis often requires specific geometric and electronic properties to achieve high efficiency and selectivity. While the carboxylic acid moiety of this compound could serve as an anchoring point for coordination to a metal center, and the vinyl bromide could be a site for further functionalization, there is no evidence in the scientific literature to suggest that this particular molecule has been successfully employed for these purposes. The development of new catalysts and ligands is a highly active area of research, but it appears that this compound has not been identified as a privileged scaffold in this context.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of vinyl bromides, including structures like 6-bromo-6-heptenoic acid, is a central theme in organic chemistry. researchgate.net Future efforts will likely concentrate on developing more efficient, stereoselective, and environmentally benign synthetic methods. While traditional methods for creating vinyl bromides from substrates like ketones, alkynes, and acrylic acids are well-established, emerging research is exploring novel catalytic systems to improve these transformations. researchgate.net

Key areas for future development include:

Catalytic Systems: The exploration of new transition metal catalysts, such as those based on ruthenium, promises to offer milder reaction conditions and greater functional group tolerance. nih.govorganic-chemistry.org Research into ruthenium-catalyzed three-component coupling reactions, for instance, has shown potential for the selective synthesis of E- or Z-vinyl halides. nih.gov

Metal-Free Reactions: A significant push towards sustainability involves the development of metal-free synthetic routes. Hypervalent iodine reagents are emerging as a robust and low-toxicity alternative for oxidative transformations of bromoalkenes. nih.gov

Alternative Substrates: Investigating a broader range of starting materials and their conversion to vinyl bromides will be crucial. This includes the use of less common substrates and the development of one-pot reaction sequences to minimize purification steps and waste generation. researchgate.net

The following table summarizes emerging catalytic approaches for the synthesis of vinyl halides:

| Catalytic Approach | Metal/Reagent | Substrate Examples | Key Advantages |

| Three-Component Coupling | Ruthenium | Alkynes, Enones | High stereoselectivity (E/Z) |

| Oxidative Hydrolysis | Hypervalent Iodine | Bromoalkenes | Metal-free, low toxicity |

| Cross-Coupling | Silver | Vinyl Bromides, Sulfonyl Hydrazides | Use of water as a solvent |

| Halodesilylation | Ruthenium | Styrenes | High stereoselectivity for (E)-isomers |

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate complex reaction pathways. For example, mechanistic studies on the oxidative hydrolysis of bromoalkenes have proposed catalytic cycles involving external bromide attack, ruling out other potential pathways. nih.gov

Areas of focus for mechanistic studies include:

Reaction Intermediates: The isolation and characterization of transient intermediates in reactions involving the vinyl bromide moiety.

Stereochemical Pathways: Understanding the factors that control the stereoselectivity in reactions forming and functionalizing the double bond.

Catalyst Behavior: Investigating the precise role of catalysts in activating substrates and promoting bond formation.

Computational Design and Prediction of Novel Reactivity

Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of this compound, computational methods can be used to predict its reactivity, design novel reactions, and understand experimental observations at a molecular level.

Future computational research avenues may include:

Reaction Prediction: Utilizing quantum chemical calculations to predict the feasibility and outcome of new reactions involving this compound. This can help in screening potential reaction conditions and catalysts before experimental work begins.

Mechanism Elucidation: Employing computational modeling to map out detailed reaction pathways and transition states, providing insights that are often difficult to obtain through experiments alone. nist.gov

In Silico Design: Designing new derivatives of this compound with tailored electronic and steric properties for specific applications in materials science or as building blocks in complex molecule synthesis.

Integration with Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the development of new synthetic methods. unirioja.es For a compound like this compound, future research will emphasize the integration of these principles throughout its lifecycle, from synthesis to application.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. unirioja.es

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For instance, the use of water as a solvent in silver-promoted cross-coupling reactions of vinyl bromides represents a significant step towards greener synthesis. rsc.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. unirioja.es

Renewable Feedstocks: Exploring the possibility of synthesizing this compound or its precursors from renewable resources.

The development of "greener" alternatives to traditional vinyl bromides, such as vinyl esters and vinyl sulfonates, for cross-coupling reactions is also an active area of research aimed at reducing the use of hazardous materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-6-heptenoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Synthetic Routes : Bromination of heptenoic acid precursors (e.g., allylic bromination or radical bromination) is a primary method. Alternative routes may involve coupling reactions using brominated intermediates (e.g., Grignard reagents or Suzuki-Miyaura coupling with boronic acids) .

- Optimization : Key parameters include temperature control (to minimize side reactions), solvent polarity (e.g., dichloromethane for bromination), and catalyst selection (e.g., Lewis acids like FeBr₃). Reaction monitoring via TLC or GC-MS is critical for yield optimization .

- Example Workflow :

Design a factorial experiment to test solvent/catalyst combinations.

Use ANOVA to identify significant variables affecting yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Techniques :

- NMR : ¹H/¹³C NMR to confirm the bromine position and double-bond geometry (via coupling constants). ²D NMR (e.g., COSY, HSQC) resolves overlapping signals .

- IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and alkene (C=C ~1650 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular formula; fragmentation patterns clarify structural motifs .

- Interpretation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) and literature analogs (e.g., brominated alkenoic acids) .

Q. What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

- Methodological Answer :

- Safety Data Sheets (SDS) : Prioritize PPE (gloves, goggles) due to potential skin/eye irritation. Use fume hoods for volatile brominated intermediates .

- Waste Management : Neutralize acidic waste before disposal; segregate halogenated organic waste .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity or stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Model transition states for bromination or acid-catalyzed reactions (e.g., Gaussian or ORCA software). Compare activation energies to predict dominant pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar solvents stabilizing carbocation intermediates) .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

-

Systematic Review : Compile literature data into a meta-analysis table (Table 1) to identify trends or outliers.

-

Reproducibility Checks : Replicate conflicting studies under controlled conditions (e.g., standardized reagent purity, inert atmosphere) .

-

Root-Cause Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design flaws (e.g., unaccounted moisture sensitivity) .

Table 1 : Example Meta-Analysis of Reported Yields

Study Method Yield (%) Notes A Bromination 62 Low temp (0°C) B Coupling 45 Pd catalyst used

Q. How can the stereochemical outcomes of reactions involving this compound be systematically analyzed using chiral chromatography or NMR spectroscopy?

- Methodological Answer :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose derivatives) and optimize mobile-phase composition (e.g., hexane/isopropanol) to resolve enantiomers .

- NMR Chiral Shift Reagents : Employ Eu(hfc)₃ to induce splitting in ¹H NMR signals for diastereomeric differentiation .

- Statistical Analysis : Calculate enantiomeric excess (ee) via integration and compare with kinetic resolution models .

Guidelines for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.